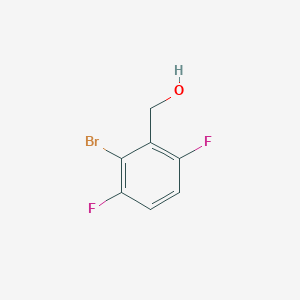

![molecular formula C24H19FN2O4 B2582369 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 899381-05-6](/img/structure/B2582369.png)

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol, commonly known as BAY-43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized by Bayer AG in 2001 and has since been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Fluoroionophores for Metal Detection

Research has developed fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, which exhibit spectra diversity when interacting with various metal cations. These compounds, including variations like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, have been shown to specifically chelate Zn+2 in both organic and semi-aqueous solutions, indicating their potential in cellular metal staining for fluorescence-based detection methods (Hong et al., 2012).

Synthesis of Antitumor Drug Intermediates

Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a compound related in structure to the one , serves as an important intermediate for many antitumor drugs. Its synthesis from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution steps underscores its significance in the development of small molecular inhibitors of cancer (Gan et al., 2021).

Fungicidal Activity

Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. These compounds demonstrate the role of fluorine substitution in enhancing biological efficacy, potentially offering new solutions for agricultural protection (Ren et al., 2007).

Aldose Reductase Inhibitors

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, bearing phenol or catechol moieties, have been tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These compounds, with modifications at various positions, illustrate the potential for developing treatments targeting complications of diabetes (La Motta et al., 2007).

Molecular Docking and Quantum Chemical Calculations

The molecular structure, spectroscopic data, and biological effects of related compounds have been explored through molecular docking and quantum chemical calculations. These studies provide insight into the interaction mechanisms with biological targets, supporting the development of novel therapeutic agents (Viji et al., 2020).

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4/c1-29-18-6-8-19(9-7-18)31-23-13-26-15-27-24(23)21-11-10-20(12-22(21)28)30-14-16-2-4-17(25)5-3-16/h2-13,15,28H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQYGNIZTLJXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2582286.png)

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)

![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2582296.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)